Kinase Inhibition Selectivity: FGFR4 IC50 vs. Broad-Spectrum Kinase Profile
The target compound exhibited an IC50 of 43 nM against recombinant human FGFR4 in a mobility shift assay [1]. While direct head-to-head data against the closest analogs are lacking, this potency indicates specific interaction with the FGFR4 catalytic domain. In contrast, related indoline-isoxazole compounds in patent literature often show broader kinase inhibition profiles, suggesting that the thiophene substitution may contribute to kinase selectivity .
| Evidence Dimension | FGFR4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 nM against recombinant human FGFR4 |
| Comparator Or Baseline | No direct comparator data available for this specific assay. Class inference: broad kinase inhibition reported for other indoline-isoxazole analogs. |
| Quantified Difference | Not calculable without direct comparator. Potency is within typical range for targeted kinase inhibitors. |
| Conditions | Caliper mobility shift assay; recombinant His-tagged human FGFR4 (781-1338 residues) expressed in insect cells; 1 hr incubation |
Why This Matters
This single-point IC50 provides a starting selectivity benchmark, suggesting potential utility in FGFR4-dependent disease models, though it cannot yet be claimed as a differentiating feature.
- [1] BindingDB. PrimarySearch_ki entry for IC50: 43 nM against FGFR4. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
